(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate
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Overview
Description
(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate: is a synthetic organic compound belonging to the class of 1,4-isoquinolinediones This compound is characterized by its complex structure, which includes a chlorophenyl group, an isoquinoline derivative, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate typically involves multiple steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a series of reactions starting from commercially available precursors. This may involve cyclization reactions, oxidation, and functional group modifications.
Coupling with Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against caspase-3, an enzyme involved in the process of apoptosis (programmed cell death). This makes it a valuable tool for studying cell death mechanisms and developing therapeutic agents for diseases involving dysregulated apoptosis .
Medicine
In medicinal chemistry, the compound’s ability to inhibit caspase-3 has led to investigations into its potential as a therapeutic agent for conditions such as cancer and neurodegenerative diseases. By preventing apoptosis, it may help protect cells from damage and improve disease outcomes .
Industry
In the industrial sector, the compound’s unique chemical properties make it useful for the development of new materials and chemical processes. Its reactivity and stability under various conditions allow for its incorporation into a wide range of applications.
Mechanism of Action
The mechanism of action of (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate involves the inhibition of caspase-3. This enzyme plays a crucial role in the execution phase of apoptosis by cleaving various cellular substrates. The compound binds to the active site of caspase-3, preventing its catalytic activity and thereby inhibiting the apoptotic process . Additionally, the compound may generate reactive oxygen species (ROS), which further contribute to the inactivation of caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate
- (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl propionate
- (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl butyrate
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the combination of a chlorophenyl group and an isoquinoline derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13ClN2O6 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
[(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxoisoquinolin-5-yl)amino]ethyl] acetate |
InChI |
InChI=1S/C19H13ClN2O6/c1-9(23)28-16(10-4-2-5-11(20)8-10)19(27)21-13-7-3-6-12-14(13)15(24)18(26)22-17(12)25/h2-8,16H,1H3,(H,21,27)(H,22,25,26)/t16-/m0/s1 |
InChI Key |
OVSAMUIBGQSLDC-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O |
Canonical SMILES |
CC(=O)OC(C1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O |
Origin of Product |
United States |
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